molecular formula C20H18N2O5S2 B11648541 (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11648541
M. Wt: 430.5 g/mol
InChI Key: YRGPCTXCPBZJFZ-QGOAFFKASA-N
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Description

The compound (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidinone ring.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Etherification: The phenoxyethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.

    Aldol Condensation: The final step involves an aldol condensation to introduce the ethylidene group, using an aldehyde and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The thiazolidinone ring can be reduced to a thiazolidine under mild reducing conditions.

    Substitution: The phenoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Amino derivatives: from the reduction of the nitro group.

    Thiazolidine derivatives: from the reduction of the thiazolidinone ring.

    Substituted ethers: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with thiazolidinone cores have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. The presence of the nitro group and the phenoxyethoxy moiety may enhance these activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazolidinone derivatives have been investigated for their anticancer, antidiabetic, and antiviral properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes by binding to their active sites, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[2-(2,4-dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the phenoxyethoxy group, in particular, may enhance its solubility and bioavailability compared to other thiazolidinone derivatives.

This compound , covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O5S2/c1-2-21-19(23)18(29-20(21)28)13-14-12-15(22(24)25)8-9-17(14)27-11-10-26-16-6-4-3-5-7-16/h3-9,12-13H,2,10-11H2,1H3/b18-13+

InChI Key

YRGPCTXCPBZJFZ-QGOAFFKASA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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